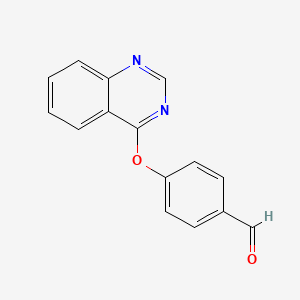
4-(Quinazolin-4-yloxy)benzaldehyde
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(Quinazolin-4-yloxy)benzaldehyde is a chemical compound that belongs to the quinazoline family Quinazolines are heterocyclic compounds containing a fused benzene and pyrimidine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Quinazolin-4-yloxy)benzaldehyde typically involves the condensation of 2-aminobenzamides with aldehydes. One efficient method is the visible light-induced condensation cyclization of 2-aminobenzamides and aldehydes using fluorescein as a photocatalyst in the presence of tert-butyl hydroperoxide (TBHP) without the need for a metal catalyst . This reaction proceeds under mild conditions and offers good to excellent yields.
Industrial Production Methods
Industrial production methods for quinazoline derivatives often involve the use of metal-based catalysts such as copper, palladium, or vanadium. These catalysts facilitate the cyclization of 2-halobenzoic acids with amidines or the benzylic C-H amidation with benzyl alcohols . These methods are scalable and can produce large quantities of the desired product.
Chemical Reactions Analysis
Types of Reactions
4-(Quinazolin-4-yloxy)benzaldehyde undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinazolinone derivatives.
Reduction: Reduction reactions can convert it into dihydroquinazoline derivatives.
Substitution: The benzaldehyde group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and iodine (I2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like amines and thiols are commonly used in substitution reactions.
Major Products Formed
Oxidation: Quinazolinone derivatives.
Reduction: Dihydroquinazoline derivatives.
Substitution: Various substituted quinazoline derivatives.
Scientific Research Applications
4-(Quinazolin-4-yloxy)benzaldehyde has a wide range of scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex quinazoline derivatives.
Biology: The compound has shown potential as an antimicrobial and antifungal agent.
Industry: The compound is used in the development of new pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 4-(Quinazolin-4-yloxy)benzaldehyde involves its interaction with various molecular targets and pathways. For instance, quinazoline derivatives have been shown to inhibit enzymes such as tyrosine kinases, which play a crucial role in cell signaling pathways related to cancer . The compound can also interfere with bacterial quorum sensing systems, thereby inhibiting biofilm formation and reducing bacterial virulence .
Comparison with Similar Compounds
Similar Compounds
Quinazolinone: A closely related compound with similar biological activities.
Benzoxazinone: Another heterocyclic compound with antimicrobial and antifungal properties.
Dihydroquinazoline: A reduced form of quinazoline with potential anticancer properties.
Uniqueness
4-(Quinazolin-4-yloxy)benzaldehyde is unique due to its specific structural features that allow it to participate in a wide range of chemical reactions and its potential for diverse biological activities. Its ability to act as a precursor for various quinazoline derivatives makes it a valuable compound in medicinal chemistry.
Properties
Molecular Formula |
C15H10N2O2 |
|---|---|
Molecular Weight |
250.25 g/mol |
IUPAC Name |
4-quinazolin-4-yloxybenzaldehyde |
InChI |
InChI=1S/C15H10N2O2/c18-9-11-5-7-12(8-6-11)19-15-13-3-1-2-4-14(13)16-10-17-15/h1-10H |
InChI Key |
ITHFSHZEPHTTKC-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C(=NC=N2)OC3=CC=C(C=C3)C=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















